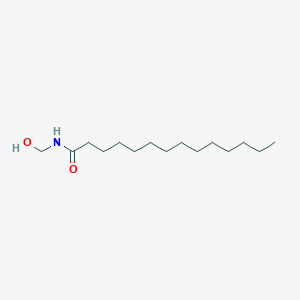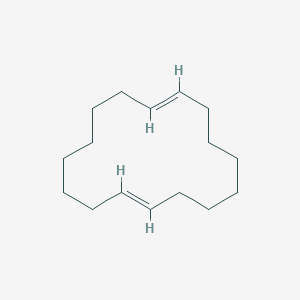
1,9-Cyclohexadecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexadeca-1,9-diene is a cyclic hydrocarbon with the molecular formula C16H24. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has garnered significant interest in scientific research due to its unique structure and properties.
Méthodes De Préparation
Cyclohexadeca-1,9-diene can be synthesized through various methods, including:
Diels-Alder Reaction: This involves the reaction of cyclopentadiene with an alkene.
Birch Reduction: This method involves the reduction of benzene with sodium in liquid ammonia.
Wurtz Coupling: This method involves the coupling of two alkyl halides in the presence of sodium metal.
Analyse Des Réactions Chimiques
Cyclohexadeca-1,9-diene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form cyclohexadec-8-en-1-one.
Reduction: It can be reduced to form cyclohexadecane.
Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or osmium tetroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as halogens or alkyl halides.
Applications De Recherche Scientifique
Organic Synthesis: It is used as a starting material for the synthesis of various organic compounds, such as cyclohexene, cyclohexadiene, and cyclooctatetraene.
Materials Science: It has been used in the development of new materials with unique properties.
Medicinal Chemistry: It has shown potential as a therapeutic agent for inflammatory and autoimmune diseases.
Biological Research: It has been studied for its anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
Cyclohexadeca-1,9-diene exerts its effects through several mechanisms:
Anti-inflammatory and Analgesic Properties: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Cyclohexadeca-1,9-diene can be compared with other similar cyclic hydrocarbons:
Cyclohexene: A six-membered ring with one double bond.
Cyclohexadiene: A six-membered ring with two double bonds.
Cyclooctatetraene: An eight-membered ring with four double bonds.
Cyclohexadeca-1,9-diene is unique due to its larger ring size and the presence of two double bonds, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
110028-14-3 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
(1E,9E)-cyclohexadeca-1,9-diene |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |
Clé InChI |
QCSDLMPAQMQZOE-FMGPEAFSSA-N |
SMILES |
C1CCCC=CCCCCCCC=CCC1 |
SMILES isomérique |
C1CC/C=C/CCCCCC/C=C/CCC1 |
SMILES canonique |
C1CCCC=CCCCCCCC=CCC1 |
Pictogrammes |
Irritant |
Synonymes |
TRANS CIS-1 9-CYCLOHEXADECADIENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


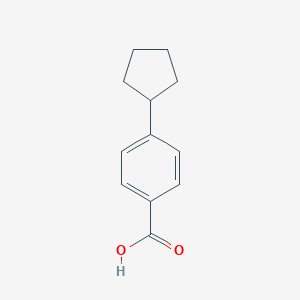
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate](/img/structure/B11387.png)
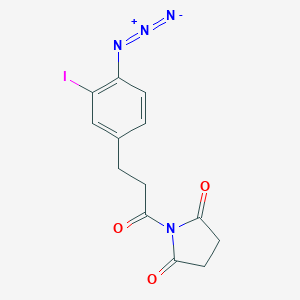
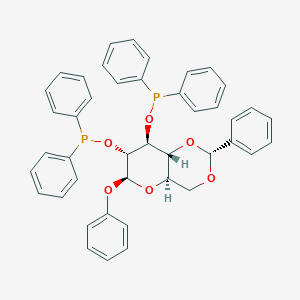
![(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one](/img/structure/B11393.png)
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
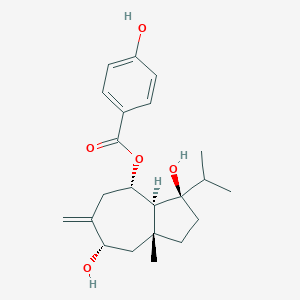
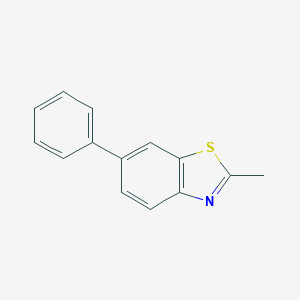
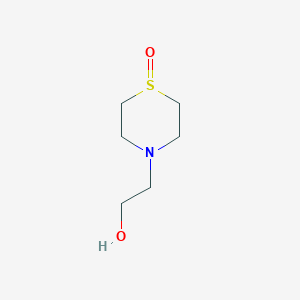
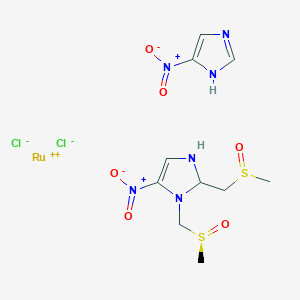
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
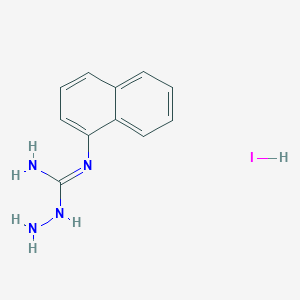
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
